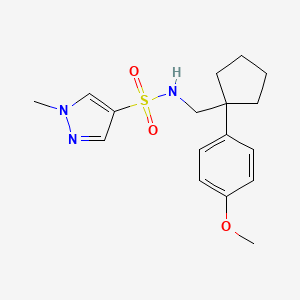

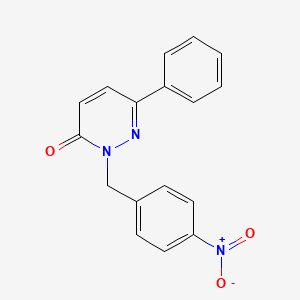

![molecular formula C13H9ClN4O2S B2547315 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 941878-67-7](/img/structure/B2547315.png)

2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide” is a chemical compound with the molecular formula C13H9ClN4O2S . It has an average mass of 320.754 Da and a monoisotopic mass of 320.013458 Da .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, a regioselective synthesis of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines was accomplished by reacting tetrahydropyrimidine-2-thione with α-bromo-1,3-diketones . Another method involved the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine is a fused heterocyclic system consisting of a six-membered pyrimidine and a five-membered thiazole ring with a bridgehead nitrogen atom . The structure of similar compounds was characterized unambiguously by 2D-NMR .Chemical Reactions Analysis

The S-alkylated thiouracils undergo only intramolecular cyclization in concentrated H2SO4 at room temperature to give compounds . The reaction of tetrahydropyrimidine-2-thione with α-bromo-1,3-diketones, generated in situ from 1,3-diketones and NBS, using visible light as an energy source under mild reaction conditions, has also been reported .Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives, including 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide, have demonstrated high antitumor activity . They are promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

The in vitro anti-inflammatory activity of similar compounds has been evaluated, and the results indicated that they exhibited superior activity compared to standard drugs like ibuprofen .

Synthesis of New Medicines

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .

Modification of Binding Sites

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Design of Structures for Effective Binding

Structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide” is not available, similar compounds have been studied for their interactions with biomolecules. For instance, thiazolo[3,2-a]pyrimidines have been found to offer groove bindings with DNA and showed moderate bindings with Bovine Serum Albumin (BSA) .

properties

IUPAC Name |

2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c1-7-9(12(20)18-5-6-21-13(18)16-7)17-11(19)8-3-2-4-15-10(8)14/h2-6H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRDEAVWRAQLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

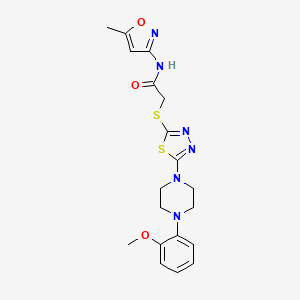

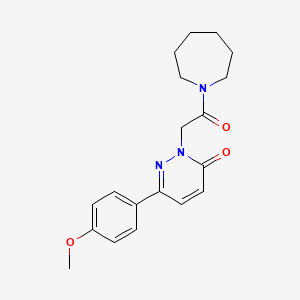

![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)

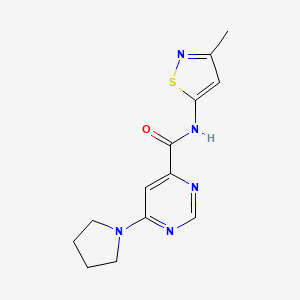

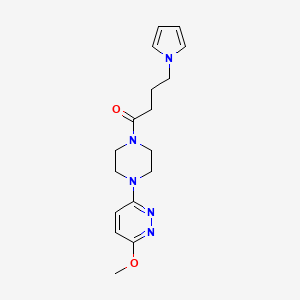

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

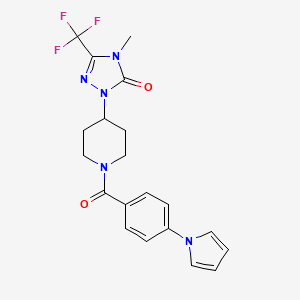

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

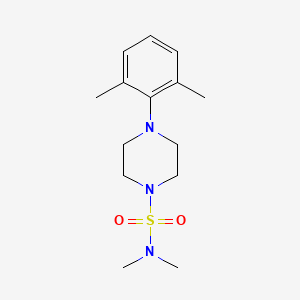

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)